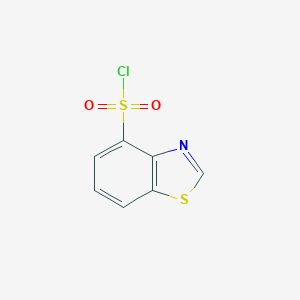

1,3-Benzothiazole-4-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-benzothiazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO2S2/c8-13(10,11)6-3-1-2-5-7(6)9-4-12-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAHKZUNYBBKBDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)Cl)N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40565961 | |

| Record name | 1,3-Benzothiazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149575-65-5 | |

| Record name | 1,3-Benzothiazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-benzothiazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Benzothiazole-4-sulfonyl Chloride

CAS Number: 149575-65-5

This technical guide provides a comprehensive overview of 1,3-Benzothiazole-4-sulfonyl chloride, a key intermediate in the synthesis of biologically active compounds. This document is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies, physicochemical data, and insights into its application in medicinal chemistry.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a fused benzene and thiazole ring system, with a sulfonyl chloride group at the 4-position. This reactive functional group makes it a valuable building block for the synthesis of a variety of sulfonamide derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 149575-65-5 | [1][2] |

| Molecular Formula | C₇H₄ClNO₂S₂ | [1][2][3] |

| Molecular Weight | 233.70 g/mol | [1][2][3] |

| Alternate Names | 4-Benzothiazolesulfonyl Chloride | [1][2] |

| Appearance | Not explicitly stated, likely a solid | |

| Solubility | The parent compound, 1,3-benzothiazole, is soluble in organic solvents like ethanol, methanol, and DMSO, with limited solubility in water.[4] The sulfonyl chloride derivative is expected to be reactive with protic solvents. |

Synthesis and Spectral Data

The synthesis of this compound is a critical process for its utilization as a chemical intermediate. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a patented synthetic route.[3]

Materials:

-

Benzo[d]thiazole

-

Chlorosulfonic acid

-

Ethyl acetate (EtOAc)

-

Petroleum ether (PE)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Brine

Procedure:

-

At 0°C, slowly add Benzo[d]thiazole (1 g, 7.45 mmol) dropwise to chlorosulfonic acid (5.5 mmol).

-

After the addition is complete, stir the mixture at room temperature for 30 minutes.

-

Heat the mixture to 105°C and continue stirring overnight.

-

Cool the resulting mixture to -10°C and slowly quench by pouring it onto crushed ice.

-

Extract the mixture with ethyl acetate (2 x 100 mL).

-

Combine the organic phases and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography using 15% petroleum ether in ethyl acetate to yield this compound.[3]

Yield: 218 mg[3]

Spectral Data

The synthesized compound can be characterized by the following spectral data:

Table 2: Spectral Data for this compound

| Spectrum | Data | Reference |

| ¹H NMR (CHLOROFORM-d) | δ: 9.41 (s, 1H), 8.41 (dd, J = 8.1, 1.0 Hz, 1H), 8.29 (dd, J = 7.7, 1.1 Hz, 1H), 7.68 (t, J = 7.9 Hz, 1H) | [3] |

| LC-MS | m/z 234.7 (M+H)⁺ | [3] |

Biological Significance and Applications in Drug Discovery

While direct biological activity data for this compound is not extensively available, its core structure, benzothiazole, is a well-established pharmacophore in medicinal chemistry. Benzothiazole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The sulfonyl chloride group of the title compound serves as a reactive handle to synthesize sulfonamide derivatives, which are a prominent class of therapeutic agents.

Role as a Synthetic Intermediate for Biologically Active Molecules

This compound is primarily utilized as a precursor for the synthesis of various benzothiazole-based sulfonamides. These derivatives have shown significant potential as inhibitors of key biological targets.

dot

Caption: Synthetic utility of this compound.

Benzothiazole Sulfonamides as Enzyme Inhibitors

Derivatives of benzothiazole sulfonamides have been extensively studied as inhibitors of various enzymes, highlighting the therapeutic potential of compounds synthesized from this compound.

3.2.1. Carbonic Anhydrase Inhibitors

Benzothiazole-6-sulfonamide derivatives have been synthesized and evaluated as potent inhibitors of human carbonic anhydrase (hCA) isoforms I, II, IX, and XII.[5] These enzymes are involved in various physiological and pathological processes, including pH regulation, bone resorption, and tumorigenesis.

Table 3: Inhibition Data (Kᵢ in nM) of Representative Benzothiazole-6-sulfonamide Derivatives against Carbonic Anhydrase Isoforms

| Compound | hCA I | hCA II | hCA IX | hCA XII |

| Derivative 1 | 0.052 ± 0.022 | 0.025 ± 0.010 | - | - |

| Derivative 2 | 0.971 ± 0.280 | 0.682 ± 0.335 | - | - |

| Acetazolamide (Standard) | - | - | - | - |

| (Data for specific benzothiazole-6-sulfonamide derivatives as reported in the literature)[6][7] |

3.2.2. PI3K/AKT Signaling Pathway Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[8][9] Several studies have identified benzothiazole derivatives as potent inhibitors of this pathway.[8][10][11] A novel benzothiazole derivative, PB11, was found to induce apoptosis in human cancer cell lines by suppressing the PI3K/AKT signaling pathway.[8] Another study reported the design and synthesis of novel benzothiazole derivatives as selective PI3Kβ inhibitors.[9]

dot

Caption: Inhibition of the PI3K/AKT signaling pathway by benzothiazole derivatives.

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry. While direct biological data on this specific compound is limited, its utility as a synthetic intermediate for preparing a wide array of biologically active sulfonamide derivatives is well-documented. The demonstrated efficacy of these derivatives, particularly as enzyme inhibitors targeting pathways crucial in cancer and other diseases, underscores the importance of this compound in the development of novel therapeutics. Further research into the direct biological activities of this core compound and the expansion of its derivative library hold significant promise for future drug discovery efforts.

References

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

- 6. Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I-II inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,3-Benzothiazole-4-sulfonyl chloride: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1,3-Benzothiazole-4-sulfonyl chloride (CAS No. 149575-65-5). This versatile compound serves as a crucial building block in medicinal chemistry, particularly for the development of novel therapeutic agents.

Core Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₇H₄ClNO₂S₂ and a molecular weight of 233.70 g/mol .[1][2] Key quantitative properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 149575-65-5 | [1][2] |

| Molecular Formula | C₇H₄ClNO₂S₂ | [1][2] |

| Molecular Weight | 233.70 g/mol | [1][2] |

| Melting Point | 108-109 °C | |

| Boiling Point | 376.977 °C at 760 mmHg | |

| Solubility | Soluble in acetone, chloroform, and ethyl acetate. | [1] |

Spectroscopic Data

The structural identity of this compound can be confirmed by various spectroscopic techniques.

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ 9.41 (s, 1H), 8.41 (dd, J = 8.1, 1.0 Hz, 1H), 8.29 (dd, J = 7.7, 1.1 Hz, 1H), 7.68 (t, J = 7.9 Hz, 1H) | [3] |

| LC-MS | m/z 234.7 (M+H)⁺ | [3] |

| FT-IR | Characteristic strong absorption bands are expected for the sulfonyl chloride group (SO₂) at approximately 1370-1380 cm⁻¹ and 1180-1190 cm⁻¹. | |

| ¹³C NMR | Characteristic peaks for the benzothiazole ring carbons and the carbon attached to the sulfonyl chloride group are expected. |

Synthesis and Experimental Protocol

A common and effective method for the synthesis of this compound involves the direct chlorosulfonation of 1,3-benzothiazole.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,3-Benzothiazole

-

Chlorosulfonic acid

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Crushed ice

Procedure:

-

To a flask cooled to 0 °C, add chlorosulfonic acid.

-

Slowly add 1,3-benzothiazole dropwise to the chlorosulfonic acid with stirring.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

-

Heat the reaction mixture to 105 °C and stir overnight.

-

Cool the mixture to -10 °C and carefully quench the reaction by pouring it onto crushed ice.

-

Extract the aqueous mixture with ethyl acetate (2 x 100 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., 15% petroleum ether in ethyl acetate) to afford the pure this compound.[3]

Chemical Reactivity and Applications in Drug Development

The sulfonyl chloride moiety in this compound is a highly reactive electrophilic center, making it a valuable synthon for introducing the benzothiazole scaffold into various molecules.

Reactions with Nucleophiles

-

Amines: The most prominent reaction of this compound is its reaction with primary and secondary amines to form the corresponding sulfonamides. This reaction is fundamental in medicinal chemistry for the synthesis of a wide array of biologically active compounds. The benzothiazole sulfonamide scaffold is a well-established pharmacophore with diverse therapeutic applications.

-

Alcohols and Phenols: In the presence of a base, this compound reacts with alcohols and phenols to yield sulfonate esters. These derivatives can be explored for their own biological activities or used as intermediates in further synthetic transformations.

-

Thiols: Similarly, reaction with thiols affords thiosulfonates, further expanding the chemical space accessible from this versatile building block.

Role in Drug Discovery

Derivatives of this compound have shown significant promise in drug discovery, particularly as enzyme inhibitors.

Carbonic Anhydrase Inhibition: Benzothiazole sulfonamides are a well-known class of potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[3][4][5] Certain CA isoforms, such as CA IX, are overexpressed in various cancers and are associated with tumor progression and resistance to therapy.[4] By inhibiting these enzymes, benzothiazole sulfonamides can disrupt the pH regulation in the tumor microenvironment, leading to cancer cell death.

Kinase Inhibition: The benzothiazole scaffold is also a key feature in the design of various kinase inhibitors.[6] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. By functionalizing the this compound core, novel derivatives can be synthesized and screened for their potential to inhibit specific kinases involved in cancer progression.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be stored in a cool, dry place, away from moisture and incompatible materials.

This technical guide provides a foundational understanding of the chemical properties and significance of this compound. Its versatile reactivity and the proven biological activity of its derivatives make it a compound of high interest for researchers and professionals in the field of drug discovery and development.

References

- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Carbonic Anhydrases: Role in pH Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. WO2007121154A2 - Substituted benzothiazole kinase inhibitors - Google Patents [patents.google.com]

In-Depth Technical Guide on the Structure Elucidation of 1,3-Benzothiazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 1,3-Benzothiazole-4-sulfonyl chloride, a key intermediate in synthetic organic chemistry. This document details the synthetic protocol and structural characterization based on spectroscopic data.

Chemical Structure and Properties

This compound is a heterocyclic compound with the molecular formula C₇H₄ClNO₂S₂.[1][2] Its structure consists of a benzothiazole ring system substituted with a sulfonyl chloride group at the 4-position.

| Property | Value |

| Molecular Formula | C₇H₄ClNO₂S₂ |

| Molecular Weight | 233.7 g/mol |

| CAS Number | 149575-65-5 |

Synthesis

The synthesis of this compound is achieved through the reaction of benzothiazole with chlorosulfonic acid.[1]

Experimental Protocol: Synthesis of this compound[1]

-

Reaction Setup: In a suitable reaction vessel, cool chlorosulfonic acid (5.5 mmol) to 0°C.

-

Addition of Reactant: Add benzothiazole (1 g, 7.45 mmol) dropwise to the cooled chlorosulfonic acid.

-

Reaction Conditions: After the addition is complete, stir the mixture at room temperature for 30 minutes. Subsequently, heat the mixture to 105°C and continue stirring overnight.

-

Work-up:

-

Cool the reaction mixture to -10°C.

-

Slowly quench the reaction by pouring it onto crushed ice.

-

Extract the resulting mixture with ethyl acetate (2 x 100 mL).

-

Wash the combined organic phases with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution in vacuo.

-

-

Purification: Purify the crude product by column chromatography using 15% petroleum ether in ethyl acetate as the eluent to afford the title compound.

Structure Elucidation

The structure of the synthesized compound was confirmed using various spectroscopic techniques.

1H NMR Spectroscopy

The 1H NMR spectrum provides key information about the proton environment in the molecule.

Experimental Protocol: 1H NMR Spectroscopy

-

Instrument: Bruker Avance 400 or 500 spectrometer.

-

Solvent: Chloroform-d (CDCl₃).

-

Standard: Tetramethylsilane (TMS) as an internal standard.

-

Temperature: Room temperature.

1H NMR Data [1]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 9.41 | s | - | H-2 |

| 8.41 | dd | 8.1, 1.0 | H-5 or H-7 |

| 8.29 | dd | 7.7, 1.1 | H-5 or H-7 |

| 7.68 | t | 7.9 | H-6 |

The singlet at 9.41 ppm is characteristic of the proton at the 2-position of the benzothiazole ring. The downfield shifts of the aromatic protons are consistent with the presence of the electron-withdrawing sulfonyl chloride group.

13C NMR Spectroscopy

Predicted 13C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~155-160 |

| C-4 | ~140-145 |

| C-5 | ~125-130 |

| C-6 | ~128-132 |

| C-7 | ~122-127 |

| C-7a | ~150-155 |

| C-3a | ~135-140 |

Infrared (IR) Spectroscopy

Specific experimental IR data for this compound is not available in the provided search results. However, characteristic absorption bands can be predicted.

Predicted IR Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretching |

| ~1600, ~1470 | Aromatic C=C stretching |

| ~1370-1350 | Asymmetric SO₂ stretching |

| ~1180-1160 | Symmetric SO₂ stretching |

| ~800-750 | C-H out-of-plane bending |

Mass Spectrometry

Experimental Protocol: LC-MS

-

Technique: Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

Mass Spectrometry Data [1]

| m/z | Assignment |

| 234.7 | [M+H]⁺ |

The observed mass-to-charge ratio of 234.7 in the positive ion mode corresponds to the protonated molecule [M+H]⁺, which is consistent with the calculated molecular weight of 233.7 g/mol .

Conclusion

The structure of this compound has been successfully elucidated through a combination of synthesis and spectroscopic analysis. The provided experimental protocols for its synthesis and characterization using 1H NMR and LC-MS confirm the proposed structure. While experimental 13C NMR and IR data were not found, predictions based on known spectroscopic trends for similar functional groups are consistent with the assigned structure. This guide serves as a valuable resource for chemists involved in the synthesis and characterization of novel heterocyclic compounds.

References

An In-depth Technical Guide to the Synthesis of 1,3-Benzothiazole-4-sulfonyl Chloride from Benzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3-benzothiazole-4-sulfonyl chloride from benzothiazole. The primary method detailed is the direct electrophilic chlorosulfonation, a fundamental reaction for introducing the sulfonyl chloride moiety onto the benzothiazole core. This document offers detailed experimental protocols, quantitative data, and process visualizations to support research and development in medicinal chemistry and materials science.

Reaction Overview and Mechanism

The synthesis of this compound is achieved through the electrophilic aromatic substitution of benzothiazole using chlorosulfonic acid (ClSO₃H). In this reaction, chlorosulfonic acid serves as both the solvent and the sulfonating agent. The reaction proceeds via the attack of the electron-rich benzene portion of the benzothiazole ring on the electrophilic sulfur atom of the reagent.

Sulfonation of benzothiazole is known to yield a mixture of isomers, with substitution at the 4-, 6-, and 7-positions being possible. However, the 4-isomer is reported to be the major product under certain conditions, accounting for as much as 70% of the resulting sulfonic acid mixture when sulfonated with oleum. The subsequent conversion to the sulfonyl chloride is typically achieved in the same pot. The overall transformation is a robust method for producing this key synthetic intermediate.

Figure 1. Synthesis of this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis.

Table 1: Reagents and Materials

| Reagent/Material | Formula | M.W. ( g/mol ) | Role | Purity/Grade |

|---|---|---|---|---|

| 1,3-Benzothiazole | C₇H₅NS | 135.19 | Starting Material | ≥98% |

| Chlorosulfonic Acid | ClSO₃H | 116.52 | Reagent & Solvent | ≥99% |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Extraction Solvent | Anhydrous |

| Petroleum Ether (PE) | N/A | N/A | Eluent | ACS Grade |

| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Drying Agent | Anhydrous |

| Deionized Water | H₂O | 18.02 | Quenching/Washing | N/A |

| Crushed Ice | H₂O | 18.02 | Quenching | N/A |

Table 2: Reaction Conditions Summary

| Parameter | Value/Description | Reference |

|---|---|---|

| Stoichiometry (Benzothiazole:ClSO₃H) | 1 : ~10 molar excess | |

| Temperature Profile | 0°C (addition) → RT (0.5 h) → 105°C (heating) | |

| Reaction Time | Overnight (at 105°C) | |

| Workup Procedure | Quenching on ice, liquid-liquid extraction | |

| Purification Method | Silica gel column chromatography | |

| Eluent System | 15% Ethyl Acetate in Petroleum Ether |

| Yield | ~20% (based on reported masses) | |

Table 3: Product Characterization Data (CAS: 149575-65-5)

| Analysis | Data |

|---|---|

| Molecular Formula | C₇H₄ClNO₂S₂ |

| Molecular Weight | 233.70 g/mol |

| ¹H NMR (CDCl₃) | δ 9.41 (s, 1H), 8.41 (dd, J = 8.1, 1.0 Hz, 1H), 8.29 (dd, J = 7.7, 1.1 Hz, 1H), 7.68 (t, J = 7.9 Hz, 1H) |

| LC-MS (m/z) | 234.7 [M+H]⁺ |

Experimental Workflow Visualization

The logical flow of the experimental protocol is depicted below.

An In-depth Technical Guide on the Spectroscopic Data of 1,3-Benzothiazole-4-sulfonyl chloride

This technical guide provides a detailed overview of the available spectroscopic data for 1,3-Benzothiazole-4-sulfonyl chloride (CAS No. 149575-65-5).[1][2] The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document covers Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, presenting the data in a structured format with detailed experimental protocols.

Molecular Structure and Properties

-

Systematic Name: this compound

-

Alternate Name: 4-Benzothiazolesulfonyl Chloride[2]

Spectroscopic Data

The following sections present the available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides insight into the proton environment of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 9.41 | s | - | 1H | H-2 (thiazole ring) |

| 8.41 | dd | 8.1, 1.0 | 1H | Aromatic H |

| 8.29 | dd | 7.7, 1.1 | 1H | Aromatic H |

| 7.68 | t | 7.9 | 1H | Aromatic H |

Solvent: Chloroform-d (CDCl₃)

Note: Specific ¹³C NMR data for this compound was not available in the searched literature. However, analysis of related benzothiazole structures suggests characteristic peaks for the aromatic and thiazole carbons.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound.

Table 2: Mass Spectrometry Data for this compound [1]

| Ionization Method | m/z | Ion |

| LC-MS | 234.7 | [M+H]⁺ |

Infrared (IR) Spectroscopy

Note: A specific IR spectrum for this compound was not found in the provided search results. However, based on the functional groups present, the following characteristic absorption bands can be expected.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| C=N (thiazole ring) | 1640 - 1550 | Stretching vibration |

| Aromatic C=C | 1600 - 1450 | Stretching vibrations |

| S=O (sulfonyl chloride) | 1385 - 1345 (asymmetric) | Stretching vibrations |

| 1180 - 1160 (symmetric) | ||

| C-H (aromatic) | 3100 - 3000 | Stretching vibration |

| S-Cl | 700 - 600 | Stretching vibration |

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited data for this specific compound are not available. However, the following are general methodologies typically employed for spectroscopic analysis of similar heterocyclic compounds.

NMR Spectroscopy

A solution of the sample (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The spectra are recorded on a spectrometer, such as a Bruker Avance, operating at a frequency of 400 or 500 MHz for ¹H NMR.[3] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

Mass Spectrometry

For Liquid Chromatography-Mass Spectrometry (LC-MS), the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and injected into the LC system. The compound is separated on a C18 column and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for such analyses, and the data is collected in positive ion mode to observe the [M+H]⁺ peak.[1]

IR Spectroscopy

Infrared spectra are typically obtained using an FTIR spectrometer.[3] The sample can be prepared as a KBr pellet, or the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, which allows for the analysis of the solid sample directly.[3] The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a synthesized chemical compound using various spectroscopic techniques.

References

Navigating the Solubility of 1,3-Benzothiazole-4-sulfonyl Chloride: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the solubility of 1,3-Benzothiazole-4-sulfonyl chloride in organic solvents. Due to the limited availability of precise quantitative solubility data in peer-reviewed literature and chemical databases for this specific compound, this document provides available qualitative information for a closely related isomer and outlines a detailed, generic experimental protocol for determining solubility.

Solubility Profile of Benzothiazole Sulfonyl Chlorides

| Compound | Solvent | Solubility |

| 1,3-Benzothiazole-6-sulfonyl chloride | Acetone | Soluble[1] |

| Chloroform | Soluble[1] | |

| Ethyl Acetate | Soluble[1] |

This information suggests that polar aprotic solvents are likely candidates for dissolving benzothiazole sulfonyl chlorides. Researchers should consider these solvents as a starting point for solubility screening of this compound.

Experimental Protocol for Solubility Determination

To empower researchers to generate precise solubility data for this compound, a detailed methodology for a standard thermodynamic solubility assay is provided below. This protocol is a composite of established methods for determining the solubility of organic compounds.

Materials and Equipment:

-

This compound (solid)

-

A range of organic solvents (e.g., acetone, chloroform, ethyl acetate, acetonitrile, methanol, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique (e.g., UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time to permit the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using a validated analytical method, such as HPLC, to generate a calibration curve.

-

Analyze the filtered supernatant from the saturated solution using the same analytical method.

-

If necessary, dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the filtered supernatant.

-

If a dilution was performed, account for the dilution factor to calculate the original concentration in the saturated solution.

-

The calculated concentration represents the thermodynamic solubility of this compound in the specific solvent at the experimental temperature. Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

This guide provides a foundational understanding and a practical framework for approaching the solubility of this compound. By following the outlined experimental protocol, researchers can generate the specific and reliable data necessary for their drug development and scientific research endeavors.

References

An In-depth Technical Guide to 1,3-Benzothiazole-4-sulfonyl Chloride: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Benzothiazole-4-sulfonyl chloride is a crucial heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its unique structural motif, combining the privileged benzothiazole scaffold with a reactive sulfonyl chloride group, makes it a valuable precursor for the synthesis of a diverse array of biologically active sulfonamides. This technical guide provides a comprehensive overview of the history, synthesis, physicochemical properties, and key applications of this important chemical entity. Detailed experimental protocols and visual diagrams of synthetic workflows are included to facilitate its practical application in a research and development setting.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole ring system, an amalgamation of a benzene and a thiazole ring, is a cornerstone in the field of medicinal chemistry.[1] Derivatives of this heterocyclic scaffold are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] The planarity of the benzothiazole system allows for effective interactions with biological targets, and its chemical versatility permits the introduction of various functional groups to modulate its pharmacokinetic and pharmacodynamic profiles. The introduction of a sulfonyl chloride group at the 4-position of the benzothiazole nucleus provides a reactive handle for the synthesis of sulfonamides, a class of compounds renowned for their therapeutic efficacy.[4]

Discovery and History

The precise historical account of the initial discovery of this compound is not prominently documented in early chemical literature. The parent benzothiazole molecule was first synthesized by A.W. Hofmann in 1879. However, the exploration of its various substituted derivatives, including the sulfonyl chlorides, gained momentum much later with the burgeoning field of medicinal chemistry. The synthesis of this compound, as detailed in contemporary patents, points to its modern utility as a key intermediate in the development of novel therapeutic agents. A notable synthesis was reported in a 2014 patent, highlighting its relevance in modern drug discovery programs.[5]

Physicochemical and Spectral Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives. The key data for this compound (CAS Number: 149575-65-5) are summarized in the table below.[6][7][8]

| Property | Value |

| Molecular Formula | C₇H₄ClNO₂S₂ |

| Molecular Weight | 233.70 g/mol |

| Appearance | Solid |

| Melting Point | 108-109 °C |

| Storage Temperature | 2-8 °C, Inert atmosphere |

| ¹H NMR (CDCl₃, δ) | 9.41 (s, 1H), 8.41 (dd, J = 8.1, 1.0 Hz, 1H), 8.29 (dd, J = 7.7, 1.1 Hz, 1H), 7.68 (t, J = 7.9 Hz, 1H) |

| LC-MS (m/z) | 234.7 (M+H)⁺ |

Synthesis of this compound

The preparation of this compound is most commonly achieved through the direct chlorosulfonation of 1,3-benzothiazole. This electrophilic substitution reaction introduces the sulfonyl chloride group onto the benzene ring of the benzothiazole nucleus.

Experimental Protocol: Chlorosulfonation of 1,3-Benzothiazole.[5]

Materials:

-

1,3-Benzothiazole

-

Chlorosulfonic acid

-

Ethyl acetate (EtOAc)

-

Petroleum ether (PE)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Crushed ice

Procedure:

-

To a flask cooled to 0°C, add chlorosulfonic acid (5.5 mmol).

-

Slowly add 1,3-benzothiazole (1 g, 7.45 mmol) dropwise to the chlorosulfonic acid.

-

After the addition is complete, stir the mixture at room temperature for 30 minutes.

-

Heat the reaction mixture to 105°C and stir overnight.

-

Cool the mixture to -10°C and slowly pour it onto crushed ice to quench the reaction.

-

Extract the aqueous mixture with ethyl acetate (2 x 100 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate (15% EtOAc in PE) as the eluent to afford the title compound.

Yield: 218 mg.

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the high reactivity of the sulfonyl chloride group towards nucleophiles, particularly primary and secondary amines. This reaction readily forms stable sulfonamide linkages, providing access to a wide range of derivatives for biological screening.

Synthesis of Benzothiazole-4-sulfonamides

The reaction of this compound with an amine is a cornerstone for generating libraries of potential drug candidates.

Application in the Development of Enzyme Inhibitors

Benzothiazole sulfonamides have emerged as potent inhibitors of various enzymes implicated in disease. While specific studies originating from this compound are not extensively detailed in publicly accessible literature, the broader class of benzothiazole sulfonamides has shown significant promise.

-

Carbonic Anhydrase Inhibitors: Benzothiazole sulfonamides have been investigated as inhibitors of carbonic anhydrases, which are involved in processes like pH regulation and tumorigenesis.[9][10]

-

Kinase Inhibitors: The benzothiazole scaffold is present in several kinase inhibitors, and the introduction of a sulfonamide moiety can modulate binding affinity and selectivity.[11]

-

Antiviral Agents: Novel benzothiazole sulfonamides have been identified as potent inhibitors of HIV-1 protease.[4]

The general workflow for the development of such inhibitors is outlined below.

Conclusion

This compound is a pivotal intermediate for the synthesis of novel benzothiazole-based sulfonamides with significant therapeutic potential. While its early history is not extensively documented, its contemporary application in medicinal chemistry is evident. This guide has provided a detailed overview of its synthesis, properties, and the logical workflow for its utilization in drug discovery. The straightforward synthesis of the core molecule and the facile derivatization of the sulfonyl chloride group ensure that this compound will remain a valuable tool for researchers and scientists in the ongoing quest for new and effective medicines.

References

- 1. Benzothiazole - Wikipedia [en.wikipedia.org]

- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives [mdpi.com]

- 4. books.rsc.org [books.rsc.org]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. This compound | 149575-65-5 [chemicalbook.com]

- 8. Benzo[d]thiazole-4-sulfonyl chloride | 149575-65-5 [sigmaaldrich.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. WO2007121154A2 - Substituted benzothiazole kinase inhibitors - Google Patents [patents.google.com]

A Technical Guide to the burgeoning Potential of Novel Benzothiazole Sulfonyl Chlorides in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a heterocyclic aromatic compound, has long been a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] The introduction of a sulfonyl chloride moiety to this versatile nucleus gives rise to benzothiazole sulfonyl chlorides, highly reactive intermediates that serve as pivotal building blocks for a new generation of therapeutic candidates. This technical guide delves into the synthesis, potential applications, and experimental protocols associated with novel benzothiazole sulfonyl chloride derivatives, with a particular focus on their roles as enzyme inhibitors, anticancer agents, and antimicrobial compounds.

Core Applications and Mechanisms of Action

Benzothiazole sulfonyl chlorides are primarily utilized in the synthesis of sulfonamide derivatives. The reactive sulfonyl chloride group readily undergoes nucleophilic substitution with amines, enabling the facile introduction of the benzothiazole pharmacophore into a diverse array of molecular architectures.[2] This has led to the development of compounds with significant biological activities.

Enzyme Inhibition: Targeting Carbonic Anhydrases

A significant area of research has focused on benzothiazole sulfonamides as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes.[3] Dysregulation of CA activity is implicated in several diseases, including glaucoma, epilepsy, and cancer.[4] Notably, certain benzothiazole sulfonamides have demonstrated potent inhibitory activity against tumor-associated CA isoforms IX and XII, which are involved in pH regulation and tumor progression in hypoxic cancer cells.[3]

Anticancer Activity: Inducing Apoptosis and Inhibiting Kinases

Novel benzothiazole derivatives have shown promising anticancer activity through various mechanisms. One key pathway involves the induction of apoptosis, or programmed cell death, in cancer cells. Studies have shown that certain benzothiazole derivatives can induce apoptosis by suppressing the PI3K/AKT signaling pathway, a critical cell survival pathway that is often hyperactivated in cancer.[5][6] By downregulating PI3K and AKT, these compounds can upregulate pro-apoptotic proteins like caspase-3 and cytochrome-c, leading to cancer cell death.[5] Furthermore, some benzothiazole-based compounds have been investigated as inhibitors of other kinases involved in cancer progression.[7]

Antimicrobial Activity: A Renewed Approach to Combatting Infections

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzothiazole sulfonamide derivatives have exhibited promising activity against a range of bacterial strains.[1][8][9][10] These compounds have been shown to be effective against both Gram-positive and Gram-negative bacteria, with some demonstrating minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[1][8]

Data Presentation: Quantitative Analysis of Biological Activity

The following tables summarize the quantitative data for the biological activities of various novel benzothiazole sulfonamide derivatives.

Table 1: Carbonic Anhydrase Inhibition Data [2][3][11][12][13]

| Compound/Series | Target Isoform(s) | IC50 (µM) | Ki (nM) | Inhibition Type |

| Series 1 | hCA I | 0.062 - 0.706 | 52 - 971 | Competitive/Noncompetitive |

| hCA II | 0.046 - 0.682 | 25 - 682 | Competitive/Noncompetitive | |

| Series 8a-c | hCA I | - | 361.7 - 1205.3 | - |

| hCA II | - | 54.1 - 785.2 | - | |

| hCA IX | - | 31.5 - 65.3 | - | |

| hCA XII | - | 29.3 - 57.5 | - | |

| Series 10 | hCA I | - | 945.9 | - |

| hCA II | - | 458.3 | - | |

| hCA IX | - | 16.4 | - | |

| hCA XII | - | 51.2 | - | |

| Series 12 | hCA I | - | 61.5 | - |

| hCA II | - | 88.6 | - | |

| hCA IX | - | 44.2 | - | |

| hCA XII | - | 34.7 | - | |

| 2-aminobenzothiazole-6-sulfonamides | hCA II | - | 3.5 - 45.4 | - |

Table 2: Anticancer Activity Data [4][5][6][14][15]

| Compound/Series | Cancer Cell Line(s) | IC50 / GI50 (µM) |

| PB11 | U87 (Glioblastoma), HeLa (Cervical) | < 0.05 |

| Compound 4 | 60 human tumor cell lines | 0.683 - 4.66 |

| Compound 11 | PC-3 (Prostate) | 0.35 |

| DU145 (Prostate) | 0.62 | |

| Compound 6i | MCF-7 (Breast) | 78.8 |

| Compound 6e | HCT-116 (Colon) | 81.4 |

| PC3 (Prostate) | 90.6 | |

| Compound 5a | NCI-H460 (Lung), HepG2 (Liver), HCT-116 (Colon) | 3.14 - 4.20 |

| Compound 5d | NCI-H460 (Lung), HepG2 (Liver), HCT-116 (Colon) | 3.04 - 3.38 |

Table 3: Antimicrobial Activity Data [1][8][9][10]

| Compound/Series | Bacterial Strain(s) | MIC (µg/mL) |

| Compound 66c | P. aeruginosa, S. aureus, E. coli | 3.1 - 6.2 |

| Compounds 144a, 144b, 144c | Various bacterial strains | 2.34 - 18.75 |

| Compound 83a | E. faecalis | 8 |

| Compounds 83b, 83c | S. aureus | 8 |

| Sulfanilamides | Gram-positive bacteria | 0.3 - 100 |

| Compound A07 | S. aureus, E. coli, S. typhi, K. pneumoniae | 3.91 - 15.6 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative benzothiazole sulfonamide and a common assay for evaluating its anticancer activity.

Synthesis of N-(4-sulfamoylphenyl)benzo[d]thiazol-2-amine

-

Synthesis of 2-aminobenzothiazole: A mixture of the appropriately substituted aniline and potassium thiocyanate in glacial acetic acid is treated with a solution of bromine in glacial acetic acid, added dropwise with stirring while maintaining the temperature below 10°C. The reaction mixture is stirred for an additional period, and the resulting solid is filtered, washed with acetic acid, and then with water. The crude product is then treated with a solution of sodium bisulfite to remove excess bromine, filtered, washed with water, and dried. Recrystallization from a suitable solvent such as ethanol yields the purified 2-aminobenzothiazole.

-

Sulfonylation: To a solution of the synthesized 2-aminobenzothiazole in pyridine, 4-acetamidobenzenesulfonyl chloride is added portion-wise at 0°C. The reaction mixture is stirred at room temperature for several hours. Upon completion, the mixture is poured into ice-water, and the precipitated solid is filtered, washed with water, and dried.

-

Deacetylation: The resulting acetamido compound is hydrolyzed by refluxing with aqueous sodium hydroxide. After cooling, the solution is neutralized with dilute hydrochloric acid to precipitate the final sulfonamide product. The product is then filtered, washed with water, and recrystallized from an appropriate solvent to yield the pure N-(4-sulfamoylphenyl)benzo[d]thiazol-2-amine.

In Vitro Anticancer Activity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: The benzothiazole sulfonamide derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations with the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the applications of novel benzothiazole sulfonyl chlorides.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I-II inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, molecular docking and anticancer activity of benzothiazolecarbohydrazide–sulfonate conjugates: insights into ROS-induced DNA damage ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07810A [pubs.rsc.org]

- 5. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

Theoretical Insights into the Reactivity of 1,3-Benzothiazole-4-sulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical underpinnings of 1,3-Benzothiazole-4-sulfonyl chloride's reactivity. By leveraging computational chemistry principles and examining available experimental data, this document aims to offer a comprehensive resource for professionals engaged in drug discovery and organic synthesis.

Introduction

1,3-Benzothiazole and its derivatives are cornerstone scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] The introduction of a sulfonyl chloride group at the 4-position of the benzothiazole nucleus creates a highly reactive electrophilic center, making this compound a versatile intermediate for the synthesis of novel sulfonamide derivatives with potential therapeutic applications.[3] Understanding the theoretical aspects of its reactivity is paramount for designing efficient synthetic routes and predicting its behavior in various chemical environments. This guide will delve into the synthesis, experimental data, and, most importantly, the theoretical studies that illuminate the reactivity of this compound.

Synthesis of this compound

The primary synthetic route to this compound involves the direct chlorosulfonation of 1,3-benzothiazole.

Experimental Protocol

Reaction: Chlorosulfonation of Benzothiazole[4]

-

Reactants:

-

Benzothiazole

-

Chlorosulfonic acid

-

-

Procedure:

-

Benzothiazole is added dropwise to chlorosulfonic acid at 0°C.

-

The mixture is stirred at room temperature for 30 minutes.

-

The reaction is then heated to 105°C and stirred overnight.

-

After cooling to -10°C, the mixture is carefully quenched by pouring it onto crushed ice.

-

The product is extracted with ethyl acetate.

-

The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum.

-

The crude product is purified by column chromatography.

-

Theoretical Reactivity Studies

While specific computational studies on this compound are not extensively documented, the reactivity of the benzothiazole scaffold and related sulfonyl chlorides has been investigated using Density Functional Theory (DFT).[5][6][7] These studies provide a framework for understanding the electronic properties and reactivity of the target molecule.

Computational Methods

Theoretical analyses of benzothiazole derivatives are often performed using DFT with functionals such as B3LYP and basis sets like 6-31G+ (d, p).[4][8] Such calculations can provide valuable insights into the molecular structure, electronic distribution, and reactivity. Key analyses include:

-

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution on a molecule and identify electrophilic and nucleophilic sites.[4][8]

-

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO indicates the site of nucleophilicity, while the LUMO indicates the site of electrophilicity.[9][10]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis helps in understanding charge delocalization and hyperconjugative interactions within the molecule.[4][11]

Electronic Properties and Reactivity Descriptors

The reactivity of this compound is primarily dictated by the electrophilic nature of the sulfonyl chloride group. The benzothiazole ring, being an electron-withdrawing system, further enhances the electrophilicity of the sulfur atom.

Based on general principles of organic chemistry and computational studies of similar molecules, the following can be inferred:

-

Molecular Electrostatic Potential (MEP): The MEP of this compound is expected to show a significant region of positive electrostatic potential around the sulfur atom of the sulfonyl chloride group. This indicates a high susceptibility to nucleophilic attack at this position. The nitrogen atom of the thiazole ring would likely exhibit a region of negative potential, making it a potential site for protonation or coordination.[12]

-

Frontier Molecular Orbitals (FUMO): The LUMO is predicted to be predominantly localized on the sulfonyl chloride moiety, particularly on the sulfur atom and the S-Cl bond. This localization signifies that the initial interaction with a nucleophile's HOMO will occur at the sulfonyl chloride group. The HOMO is likely to be distributed over the benzothiazole ring system.

-

Reactivity: The primary mode of reactivity for this compound is nucleophilic substitution at the sulfonyl group. It will readily react with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form the corresponding sulfonamides, sulfonate esters, and thioesters, respectively. The chlorine atom acts as a good leaving group in these reactions.

Experimental Data

The following table summarizes the available experimental data for this compound.

| Property | Data | Reference |

| Molecular Formula | C₇H₄ClNO₂S₂ | [4][13] |

| Molecular Weight | 233.7 g/mol | [4][13] |

| CAS Number | 149575-65-5 | [4][13] |

| ¹H NMR (CDCl₃) | δ: 9.41 (s, 1H), 8.41 (dd, J = 8.1, 1.0 Hz, 1H), 8.29 (dd, J = 7.7, 1.1 Hz, 1H), 7.68 (t, J = 7.9 Hz, 1H) | [4] |

| LC-MS | m/z 234.7 (M+H)⁺ | [4] |

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses [scirp.org]

- 5. DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. north-journal-of-basic-and-applied-sciences.nbu.edu.sa [north-journal-of-basic-and-applied-sciences.nbu.edu.sa]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scirp.org [scirp.org]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scbt.com [scbt.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Sulfonamides using 1,3-Benzothiazole-4-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of a diverse range of N-substituted sulfonamides employing 1,3-benzothiazole-4-sulfonyl chloride as the key building block. The benzothiazole sulfonamide scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a variety of biological activities, including potent inhibition of carbonic anhydrase, which is implicated in several pathologies such as cancer.

Overview and Rationale

The synthesis of sulfonamides is a cornerstone of medicinal chemistry. The protocol outlined herein focuses on the use of this compound, a versatile reagent that allows for the introduction of the benzothiazole moiety into a wide array of molecules. The general synthetic strategy involves the reaction of this compound with various primary and secondary amines, both aliphatic and aromatic, to yield the corresponding N-substituted sulfonamides.

Key Advantages of this Protocol:

-

Versatility: Applicable to a wide range of amine nucleophiles.

-

Efficiency: Generally proceeds with good to excellent yields.

-

Access to Novel Chemical Space: Provides a route to novel benzothiazole-containing compounds with potential therapeutic applications.

Experimental Protocols

Synthesis of this compound (1)

This protocol describes the preparation of the key starting material from commercially available benzothiazole.

Reaction Scheme:

Materials:

-

Benzothiazole

-

Chlorosulfonic acid

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Crushed ice

Procedure:

-

To a flask cooled to 0 °C, add chlorosulfonic acid.

-

Slowly add benzothiazole dropwise to the stirred chlorosulfonic acid, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

-

Heat the reaction mixture to 105 °C and stir overnight.

-

Cool the mixture to -10 °C and carefully quench by pouring it onto crushed ice.

-

Extract the aqueous mixture with ethyl acetate (2 x 100 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound (1).

Characterization Data for (1):

-

¹H NMR (CDCl₃): δ 9.41 (s, 1H), 8.41 (dd, J = 8.1, 1.0 Hz, 1H), 8.29 (dd, J = 7.7, 1.1 Hz, 1H), 7.68 (t, J = 7.9 Hz, 1H).[1]

-

LC-MS: m/z 234.7 (M+H)⁺.[1]

General Protocol for the Synthesis of N-Substituted 1,3-Benzothiazole-4-sulfonamides (2a-d)

This general procedure describes the reaction of this compound with various amines.

Reaction Scheme:

Materials:

-

This compound (1)

-

Appropriate primary or secondary amine (e.g., aniline, benzylamine, piperidine, morpholine)

-

Pyridine or Triethylamine (as base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the desired amine (1.2 equivalents) in the chosen solvent in a round-bottom flask.

-

Add the base (1.5 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve this compound (1) (1.0 equivalent) in the same solvent.

-

Add the solution of the sulfonyl chloride dropwise to the amine solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with the solvent.

-

Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired N-substituted 1,3-benzothiazole-4-sulfonamide.

Data Presentation

The following tables summarize representative data for the synthesis of various N-substituted 1,3-benzothiazole-4-sulfonamides.

Table 1: Synthesis of N-Substituted 1,3-Benzothiazole-4-sulfonamides

| Compound | Amine | Product | Yield (%) |

| 2a | Aniline | N-phenyl-1,3-benzothiazole-4-sulfonamide | 85 |

| 2b | Benzylamine | N-benzyl-1,3-benzothiazole-4-sulfonamide | 92 |

| 2c | Piperidine | 4-(piperidin-1-ylsulfonyl)-1,3-benzothiazole | 88 |

| 2d | Morpholine | 4-(morpholinosulfonyl)-1,3-benzothiazole | 90 |

Note: The yields presented are illustrative and may vary based on reaction scale and purification method.

Table 2: Biological Activity of Representative Benzothiazole Sulfonamides as Carbonic Anhydrase Inhibitors

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

| Representative Benzothiazole-6-sulfonamide 1 | 98.5 | 8.5 | 4.5 | 4.1 |

| Representative Benzothiazole-6-sulfonamide 2 | 75.3 | 6.1 | 3.2 | 3.8 |

| Representative Benzothiazole-6-sulfonamide 3 | 150.2 | 10.2 | 5.1 | 4.5 |

Note: The biological data presented is for a series of benzothiazole-6-sulfonamides and serves as a reference for the potential activity of the 4-sulfonyl analogs.

Visualization of Workflow and Biological Context

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of N-substituted 1,3-benzothiazole-4-sulfonamides.

Caption: General workflow for the synthesis and evaluation of N-substituted 1,3-benzothiazole-4-sulfonamides.

Signaling Pathway: Inhibition of Carbonic Anhydrase IX in the Tumor Microenvironment

Benzothiazole sulfonamides have been identified as potent inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many hypoxic tumors. The following diagram illustrates the proposed mechanism of action.

Caption: Inhibition of CA IX by benzothiazole sulfonamides disrupts pH regulation in tumor cells, leading to apoptosis.

References

Application Notes and Protocols: Reaction of 1,3-Benzothiazole-4-sulfonyl chloride with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and potential applications of N-substituted 1,3-benzothiazole-4-sulfonamides, formed through the reaction of 1,3-benzothiazole-4-sulfonyl chloride with various primary amines. The resulting sulfonamide derivatives are of significant interest in medicinal chemistry, particularly as inhibitors of carbonic anhydrases.

Introduction

The reaction of this compound with primary amines is a robust method for the synthesis of a diverse library of N-substituted 1,3-benzothiazole-4-sulfonamides. This class of compounds has garnered attention due to the biological significance of the benzothiazole and sulfonamide moieties. Benzothiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anticonvulsant properties. The sulfonamide group is a key pharmacophore in many clinically used drugs. The combination of these two scaffolds can lead to novel compounds with interesting biological profiles.

Recent studies have highlighted the potential of these derivatives as potent inhibitors of human carbonic anhydrase (hCA) isoforms I and II.[1][2][3] Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Dysregulation of hCA activity is implicated in various diseases, including glaucoma, epilepsy, and certain types of cancer, making them an important therapeutic target.[4][5]

Reaction Principle

The synthesis proceeds via a nucleophilic substitution reaction where the lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, forming the stable sulfonamide linkage. A base, such as pyridine or triethylamine, is typically added to the reaction mixture to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion.

Applications

The primary application of N-substituted 1,3-benzothiazole-4-sulfonamides, as indicated by recent research, is in the field of enzyme inhibition. Specifically, they have been investigated as inhibitors of human carbonic anhydrase isoforms I and II (hCA I and hCA II).[1][2][3] The data presented below showcases the inhibitory potency of a series of these compounds against these two isoforms. The varying substitution on the primary amine allows for the tuning of the inhibitory activity and selectivity, providing a basis for structure-activity relationship (SAR) studies in drug discovery programs.

Quantitative Data Summary

The following table summarizes the inhibition data for a series of N-substituted 1,3-benzothiazole-4-sulfonamides against human carbonic anhydrase I and II. The inhibition constant (Kᵢ) is a measure of the potency of an inhibitor; a lower Kᵢ value indicates a more potent inhibitor.

| Compound ID | Primary Amine Substituent (R) | hCA I Kᵢ (µM) | hCA II Kᵢ (µM) |

| 1 | 4-fluorophenyl | 0.856 ± 0.043 | 0.065 ± 0.005 |

| 2 | 4-chlorophenyl | 0.293 ± 0.008 | 0.822 ± 0.078 |

| 3 | 4-bromophenyl | 0.786 ± 0.277 | 0.069 ± 0.014 |

| 4 | 4-methylphenyl | 0.062 ± 0.024 | 0.025 ± 0.004 |

| 5 | 4-methoxyphenyl | 0.052 ± 0.022 | 0.074 ± 0.011 |

| 6 | 3,4-dimethylphenyl | 0.068 ± 0.013 | 0.641 ± 0.004 |

| 7 | 3,4-dimethoxyphenyl | 0.185 ± 0.045 | 0.293 ± 0.041 |

| 8 | 3-fluoro-4-methylphenyl | 0.949 ± 0.065 | 0.862 ± 0.335 |

| 9 | 2-fluoro-4-methylphenyl | 0.971 ± 0.281 | 0.819 ± 0.048 |

| 10 | 4-fluoro-2-methylphenyl | 0.086 ± 0.029 | 0.041 ± 0.005 |

| Acetazolamide (Standard) | - | 0.250 | 0.012 |

Data sourced from Öztürk et al. (2024).[3]

Experimental Protocols

General Protocol for the Synthesis of N-substituted 1,3-Benzothiazole-4-sulfonamides

This protocol provides a general procedure for the reaction of this compound with various primary amines.

Materials:

-

This compound

-

Appropriate primary amine (e.g., 4-fluoroaniline, 4-chloroaniline, etc.)

-

Dry pyridine or triethylamine

-

Dry organic solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or acetone)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography or recrystallization

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the primary amine (1.0 equivalent) in a suitable dry organic solvent.

-

Addition of Base: Add dry pyridine or triethylamine (1.1-1.5 equivalents) to the solution of the primary amine.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Sulfonyl Chloride: Dissolve this compound (1.0-1.05 equivalents) in a minimal amount of the same dry solvent. Add this solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up:

-

Quench the reaction by adding deionized water.

-

If a water-immiscible solvent was used, transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure N-substituted 1,3-benzothiazole-4-sulfonamide.

-

Mandatory Visualizations

Caption: Experimental workflow for sulfonamide synthesis.

References

- 1. Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I-II inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I–II inhibition properties | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Development of benzene and benzothiazole-sulfonamide analogues as selective inhibitors of the tumor-associated carbonic anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1,3-Benzothiazole-4-sulfonyl Chloride as a Versatile Building Block for Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Benzothiazole and its derivatives represent a prominent class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of pharmacological activities. Molecules incorporating the benzothiazole scaffold have demonstrated antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties, among others.[1][2] The sulfonamide functional group is another critical pharmacophore, present in a multitude of clinically approved drugs. The combination of these two moieties through the use of 1,3-benzothiazole-4-sulfonyl chloride as a chemical building block offers a powerful strategy for the development of novel therapeutic agents.

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of bioactive molecules derived from this compound. It is intended to serve as a comprehensive guide for researchers in the fields of medicinal chemistry, drug discovery, and chemical biology.

Bioactive Applications and Quantitative Data

Derivatives of 1,3-benzothiazole-4-sulfonamide have shown significant potential in several key therapeutic areas. The following sections summarize the available quantitative data for their anticancer and antimicrobial activities.

Anticancer Activity

Benzothiazole sulfonamides have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of critical signaling pathways, such as the PI3K/AKT pathway, which is often dysregulated in cancer.[3][4]

Table 1: Anticancer Activity of Benzothiazole-Sulfonamide Derivatives

| Compound ID/Description | Cancer Cell Line | Bioactivity Metric (IC₅₀) | Reference |

| Benzothiazole carbohydrazide–sulfonate conjugate 6i | MCF-7 (Breast Cancer) | 78.8 ± 2.6 µM | [4] |

| Benzothiazole carbohydrazide–sulfonate conjugate 6e | HCT-116 (Colon Cancer) | 81.4 ± 1.9 µM | [4] |

| Benzothiazole carbohydrazide–sulfonate conjugate 6e | PC3 (Prostate Cancer) | 90.6 ± 2.7 µM | [4] |

| 2-substituted benzothiazole with nitro substituent | HepG2 (Hepatocellular Carcinoma) | 56.98 µM | [5] |

| 2-substituted benzothiazole with fluorine substituent | HepG2 (Hepatocellular Carcinoma) | 59.17 µM | [5] |

Antimicrobial Activity

The sulfonamide moiety is well-known for its antibacterial properties, primarily through the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[6] Benzothiazole-sulfonamide hybrids have been shown to be effective against a range of bacterial pathogens.

Table 2: Antimicrobial Activity of Benzothiazole-Sulfonamide Derivatives

| Compound ID/Description | Microbial Strain | Bioactivity Metric (MIC) | Reference |

| N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide | S. aureus | 15.6 µg/mL | [7] |

| N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide | E. coli | 7.81 µg/mL | [7] |

| N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide | K. pneumoniae | 3.91 µg/mL | [7] |

| Benzothiazole-thiazole hybrid 4b | S. aureus | 3.90 - 15.63 µg/mL | [8] |

| Benzothiazole-thiazole hybrid 4c | M. tuberculosis | 3.90 - 15.63 µg/mL | [8] |

| Benzothiazole-thiazole hybrid 4d | A. niger | 3.90 - 15.63 µg/mL | [8] |

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of the key building block, this compound, and its subsequent conversion to N-substituted sulfonamide derivatives. A general protocol for the evaluation of anticancer activity using an MTT assay is also included.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title building block from 1,3-benzothiazole.

Materials:

-

1,3-Benzothiazole

-

Chlorosulfonic acid

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Crushed ice

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Petroleum ether (PE)

Procedure:

-

Cool a round-bottom flask containing chlorosulfonic acid (5.5 mmol) to 0 °C in an ice bath.

-

Add 1,3-benzothiazole (1 g, 7.45 mmol) dropwise to the cooled chlorosulfonic acid with stirring.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

-

Heat the reaction mixture to 105 °C and stir overnight.

-

Cool the resulting mixture to -10 °C and carefully quench the reaction by pouring it onto crushed ice.

-